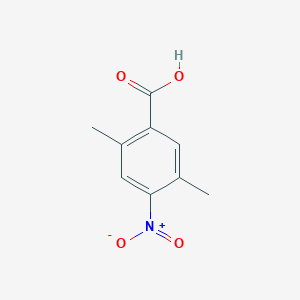

2,5-Dimethyl-4-nitrobenzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-dimethyl-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-5-4-8(10(13)14)6(2)3-7(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJLIVQRJOLTMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20290269 | |

| Record name | 2,5-dimethyl-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20290269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6954-70-7 | |

| Record name | 2,5-Dimethyl-4-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6954-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl-4-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006954707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6954-70-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-dimethyl-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20290269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2,5-Dimethyl-4-nitrobenzoic Acid

Several well-documented methods exist for the laboratory-scale and potential industrial production of this compound. These established routes include nitration of a substituted benzoic acid, oxidation of a xylene derivative, hydrolysis of a nitrile precursor, and oxidation of an amino compound.

While not a primary synthetic route to create the acid itself, esterification plays a crucial role in the purification of this compound. During the nitration of 2,5-dimethylbenzoic acid, a mixture of isomers is typically formed. This mixture, containing the desired 4-nitro product alongside other isomers like 2,5-dimethyl-3-nitrobenzoic acid, can be converted to their corresponding esters (e.g., methyl esters) by reacting with an alcohol, such as methanol, in the presence of an acid catalyst. The resulting ester mixture can then be more effectively separated using techniques like fractional crystallization or chromatography, owing to the different physical properties of the isomeric esters. Following separation, the purified ester of this compound is hydrolyzed back to the carboxylic acid.

A direct and common method for synthesizing this compound involves the electrophilic aromatic substitution of 2,5-dimethylbenzoic acid. This reaction is typically carried out using a nitrating agent, which is a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

The directing effects of the substituents on the aromatic ring guide the position of the incoming nitro group. The carboxylic acid group is a meta-director, while the methyl groups are ortho- and para-directors. This leads to the formation of a mixture of isomeric products. Research has shown that the nitration of 2,5-dimethylbenzoic acid with fuming nitric acid yields a mixture of the meta-nitro acid (this compound) and the ortho-nitro acid (2,5-Dimethyl-3-nitrobenzoic acid).

| Product Isomer | Position of Nitration (relative to COOH) | Yield |

| This compound | meta | 29% |

| 2,5-Dimethyl-3-nitrobenzoic acid | ortho | 41% |

Table 1: Isomer distribution in the nitration of 2,5-dimethylbenzoic acid.

The separation of these isomers is necessary to obtain the pure this compound, often accomplished by the esterification method described previously.

An alternative synthetic pathway involves the oxidation of a suitable precursor where the methyl and nitro groups are already in the correct positions on the benzene (B151609) ring. The logical precursor for this method is 2,5-dimethylnitrobenzene (also known as nitro-p-xylene). In this approach, one of the methyl groups of 2,5-dimethylnitrobenzene is oxidized to a carboxylic acid functional group.

This transformation requires a strong oxidizing agent. Common reagents used for the oxidation of an alkyl side-chain on an aromatic ring include potassium permanganate (B83412) (KMnO₄) or a mixture of sodium dichromate and sulfuric acid. orgsyn.org The reaction is typically performed under heating. The nitro group is generally resistant to these oxidizing conditions.

Reaction Scheme: 2,5-Dimethylnitrobenzene + Oxidizing Agent (e.g., KMnO₄) → this compound

The yield of this reaction is dependent on the specific conditions and the oxidizing agent used. For instance, the oxidation of p-nitrotoluene to p-nitrobenzoic acid using sodium dichromate and sulfuric acid can achieve yields in the range of 82-86%. orgsyn.org

The hydrolysis of a nitrile (cyano) group provides another route to the carboxylic acid. The required precursor for this method is 2,5-dimethyl-4-nitrobenzonitrile. This compound can be subjected to hydrolysis under either acidic or basic conditions to convert the nitrile group (-C≡N) into a carboxylic acid group (-COOH).

Acid-catalyzed hydrolysis is often carried out by heating the nitrile in the presence of a strong acid, such as aqueous sulfuric acid or hydrochloric acid. znaturforsch.com The reaction proceeds through the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.

Reaction Scheme: 2,5-Dimethyl-4-nitrobenzonitrile + H₂O/H⁺ → this compound + NH₄⁺

The rate of hydrolysis can be influenced by the concentration of the acid and the presence of the other substituents on the benzene ring. znaturforsch.com

The synthesis can also be achieved by the oxidation of an amino group on a precursor molecule. A suitable starting material for this method is 4-amino-2,5-dimethylbenzoic acid. The amino group (-NH₂) can be converted to a nitro group (-NO₂) using specific oxidizing agents.

A common reagent for this transformation is trifluoroperacetic acid, which can be generated in situ from trifluoroacetic anhydride (B1165640) and hydrogen peroxide. Peroxy acids are known to be effective for the oxidation of aromatic amines to nitroarenes. slideshare.net

Reaction Scheme: 4-Amino-2,5-dimethylbenzoic acid + Oxidizing Agent (e.g., CF₃COOOH) → this compound

This method offers an alternative when the amino-substituted precursor is more readily available than other starting materials.

Advanced and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards developing more efficient, selective, and environmentally friendly synthetic methods in chemistry. These principles are being applied to the synthesis of nitroaromatic compounds like this compound.

Advanced Nitration Methods: Traditional nitration with mixed acids poses challenges regarding regioselectivity and the use of harsh, corrosive reagents. orgchemres.org Modern approaches focus on alternative nitrating agents and catalyst systems to improve performance. These include:

Nitronium Salts: Stable salts like nitronium tetrafluoroborate (B81430) (NO₂BF₄) can act as powerful nitrating agents under milder conditions. numberanalytics.com

Solid Acid Catalysts: The use of heterogeneous catalysts such as zeolites, sulfated metal oxides, and carbon-based materials can facilitate easier separation of the catalyst from the reaction mixture, reducing waste and allowing for catalyst recycling. numberanalytics.com

Alternative Reagents: Reagents like dinitrogen pentoxide (N₂O₅) are being explored as potent and potentially more selective nitrating agents. numberanalytics.com

Green Chemistry Considerations: The principles of green chemistry aim to reduce the environmental impact of chemical processes. For nitration reactions, this includes:

Solvent-Free Reactions: Developing methods that avoid the use of hazardous organic solvents.

Catalyst Reusability: Employing solid acid catalysts that can be recovered and reused multiple times. benthamdirect.com

Improved Atom Economy: Designing reactions that maximize the incorporation of starting materials into the final product, thus minimizing waste.

Photochemical and Electrochemical Methods: These techniques use light or electricity, respectively, to drive reactions, potentially avoiding harsh chemical reagents. numberanalytics.commjcce.org.mk

Phase-Transfer Catalysis in Oxidation: For synthesis routes involving oxidation, such as the oxidation of 2,5-dimethylnitrobenzene, phase-transfer catalysis (PTC) represents an advanced approach. slideshare.netwikipedia.org This technique is useful when the substrate (soluble in an organic solvent) and the oxidizing agent (often an inorganic salt soluble in water) are in different phases. A phase-transfer catalyst, typically a quaternary ammonium salt, transports the oxidant anion from the aqueous phase to the organic phase, where the reaction occurs, thereby increasing the reaction rate and efficiency. wikipedia.orgyoutube.com

Optimized Reaction Conditions for Enhanced Yield and Purity

The synthesis of nitroaromatic compounds, such as this compound, often involves the nitration of a substituted benzene ring. For the closely related compound, 2,4-dimethyl-5-nitrobenzoic acid, the nitration of 2,4-dimethylbenzoic acid is a common synthetic route. Optimization of reaction conditions is crucial to maximize the yield and purity of the desired product. Key parameters that are controlled include temperature and the strength of the nitrating agent.

Typically, a mixture of concentrated nitric acid and sulfuric acid is used as the nitrating agent. To prevent over-nitration and other side reactions, the reaction is generally carried out at low temperatures, often between 0 and 5°C. Maintaining a temperature below 10°C is critical to minimize the formation of byproducts. The strength of the nitric acid is also a key factor; using acid that is too dilute can lead to an inefficient reaction, while overly concentrated acid increases the risk of decomposition.

A typical laboratory procedure involves dissolving the starting material, such as 2,4-dimethylbenzoic acid, in the nitrating agent at a controlled low temperature. The reaction progress is monitored using techniques like thin-layer chromatography (TLC). After the reaction is complete, the mixture is quenched by pouring it into ice water, which causes the product to precipitate. The solid product is then collected by filtration. Following this method for a related isomer, yields can range from 70-85% with a purity of over 95%.

| Parameter | Condition | Rationale |

| Starting Material | 2,5-Dimethylbenzoic Acid | Precursor with the required dimethylbenzene scaffold. |

| Nitrating Agent | Concentrated HNO₃ / H₂SO₄ | Provides the electrophilic nitronium ion (NO₂⁺) for the reaction. |

| Temperature | 0-5°C | Minimizes side reactions and the formation of di-nitrated byproducts. |

| Reaction Time | 4-6 hours (monitored by TLC) | Ensures complete conversion of the starting material. |

| Workup | Quenching in ice water | Precipitates the less soluble product for isolation. |

Application of Continuous Flow Reactors in Synthesis

Continuous flow chemistry has emerged as a powerful tool for chemical synthesis, offering advantages in safety, efficiency, and scalability, particularly for highly exothermic reactions like nitration. ewadirect.com The use of continuous flow reactors allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry. vapourtec.com This enhanced control can lead to higher yields, improved purity, and a safer process compared to traditional batch methods. ewadirect.com

In the context of nitrating aromatic compounds, continuous flow systems can mitigate the risks associated with the accumulation of large quantities of hazardous materials and the potential for thermal runaway. vapourtec.com For industrial-scale production of a related compound, 2,4-dimethyl-5-nitrobenzoic acid, continuous flow reactors are considered a viable option to improve heat dissipation and ensure reproducibility.

A study on the nitration of p-nitrobenzoic acid using a glass flow reactor demonstrated up to 95% conversion in just 11 minutes. beilstein-journals.orgmasterorganicchemistry.com While specific data for this compound is not available, the principles and benefits of continuous flow synthesis are broadly applicable to the nitration of aromatic compounds. ewadirect.combeilstein-journals.orgmasterorganicchemistry.com The ability to rapidly screen reaction conditions and scale up production makes this a promising technology for the synthesis of this and related compounds. vapourtec.com

Green Oxidation Methods for Alkylbenzenes

The synthesis of carboxylic acids from alkylbenzenes is a fundamental transformation in organic chemistry. Traditional methods often employ strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid, which can generate significant amounts of hazardous waste. Green chemistry principles encourage the development of more environmentally benign alternatives.

One greener approach involves the use of potassium permanganate in the presence of a phase transfer catalyst, which can enhance the reactivity and selectivity of the oxidation under milder conditions. For instance, the oxidation of 2,4-dimethylnitrobenzene to 3-methyl-4-nitrobenzoic acid has been achieved with potassium permanganate and tetrabutylammonium (B224687) bromide as a phase transfer catalyst, yielding the product in 41% yield after one hour at 95°C. researchgate.net In the absence of the catalyst, a different product, 4-nitro-1,3-benzenedicarboxylic acid, was formed, highlighting the role of the catalyst in directing the reaction. researchgate.net

Another green oxidation strategy utilizes nitric acid as the oxidant. While still a strong acid, its use can sometimes be optimized to be more environmentally friendly than heavy metal oxidants. For example, a method for synthesizing 2-methyl-4-nitrobenzoic acid from 4-nitro-o-xylene uses dilute nitric acid as the oxidant. chemicalbook.com

| Oxidation Method | Reagents | Key Features |

| Phase Transfer Catalysis | KMnO₄, Tetrabutylammonium Bromide | Allows for oxidation in a heterogeneous system, potentially reducing solvent waste and improving selectivity. researchgate.net |

| Nitric Acid Oxidation | Dilute HNO₃ | Avoids the use of heavy metal oxidants. chemicalbook.com |

Derivatization and Functional Group Transformations

The presence of both a nitro group and a carboxylic acid group on the aromatic ring of this compound allows for a variety of chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules.

Reduction Reactions of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, yielding 2,5-dimethyl-4-aminobenzoic acid. This transformation is a key step in the synthesis of many pharmaceuticals and other fine chemicals. Several methods are available for this reduction. researchgate.netresearchgate.net

Catalytic hydrogenation is a common and efficient method. This typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. vapourtec.com For a similar compound, 2,4-dimethyl-5-nitrobenzoic acid, reduction of the nitro group is achieved using hydrogen gas with a palladium on carbon catalyst.

Alternatively, the reduction can be carried out using metals in acidic media, such as iron or zinc in the presence of acetic acid. vapourtec.com Tin(II) chloride (SnCl₂) is another mild reducing agent that can be used for this purpose. vapourtec.com

| Reducing Agent | Conditions | Notes |

| H₂ / Pd/C | Hydrogen gas, Palladium on carbon catalyst | A common and effective method for both aromatic and aliphatic nitro groups. vapourtec.com |

| Fe / Acetic Acid | Iron metal in refluxing acetic acid | A mild method that can be selective for the nitro group in the presence of other reducible functionalities. vapourtec.com |

| Zn / Acetic Acid | Zinc metal in acetic acid | Another mild option for the reduction of nitro groups. vapourtec.com |

| SnCl₂ | Tin(II) chloride | A mild reducing agent suitable for substrates with other sensitive functional groups. vapourtec.com |

Esterification and Amidation Reactions

The carboxylic acid functional group of this compound can undergo esterification and amidation reactions to form the corresponding esters and amides.

Esterification is typically achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com A patent for the esterification of nitrobenzoic acids describes a method of heating the nitrobenzoic acid with glycerol (B35011) in the presence of an acid catalyst and an entraining liquid to azeotropically remove the water. google.com

Amidation can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, and then reacting it with an amine. Alternatively, direct amidation can be performed using coupling agents.

Nucleophilic Substitution Reactions

The nitro group on the aromatic ring of this compound can potentially be displaced by a nucleophile in a nucleophilic aromatic substitution (SNAAr) reaction. The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack.

Cross-coupling Reactions for Carbon-Carbon Bond Formation

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. While specific examples utilizing this compound are not extensively documented, its structure suggests potential participation in several types of palladium-catalyzed cross-coupling reactions, primarily through decarboxylative pathways or by leveraging the nitro group as a leaving group.

Decarboxylative Cross-Coupling:

A significant advancement in cross-coupling chemistry involves the use of carboxylic acids as coupling partners, which undergo decarboxylation to form an organometallic intermediate that then participates in the catalytic cycle. wikipedia.org This approach is advantageous as carboxylic acids are often more stable and readily available than traditional organometallic reagents. wikipedia.org Reactions such as the Sonogashira, Suzuki, and Heck couplings have been adapted to employ carboxylic acids. rsc.orgnih.govnih.govorganic-chemistry.orgnih.gov

The general mechanism for a decarboxylative coupling involves the in situ formation of an active species, often a metal carboxylate, which then loses carbon dioxide to generate a metal-aryl intermediate. This intermediate can then undergo transmetalation or other elementary steps to afford the final coupled product. For instance, in a decarbonylative Sonogashira coupling, a carboxylic acid can be activated by forming a mixed anhydride, which then undergoes oxidative addition to a palladium(0) catalyst and subsequent decarbonylation to provide an aryl-palladium intermediate ready to couple with a terminal alkyne. nih.govnih.gov Given that various substituted benzoic acids, including nitrobenzoic acids, have been successfully employed in such reactions, it is plausible that this compound could serve as a substrate. researchgate.net

Table 1: Potential Decarboxylative Cross-Coupling Reactions of this compound

| Coupling Reaction | Potential Partner | Potential Product | Catalyst System (Typical) |

| Sonogashira | Terminal alkyne (e.g., phenylacetylene) | 1,4-Dimethyl-2-nitro-5-(phenylethynyl)benzene | Palladium/Copper or Palladium-only rsc.orgwikipedia.org |

| Heck | Alkene (e.g., styrene) | 1,4-Dimethyl-2-nitro-5-styrylbenzene | Palladium catalyst organic-chemistry.orgwikipedia.org |

| Suzuki | Boronic acid (e.g., phenylboronic acid) | 2,5-Dimethyl-4-nitro-1,1'-biphenyl | Palladium catalyst |

Denitrative Cross-Coupling:

Another potential avenue for C-C bond formation is the use of the nitro group as a leaving group in a "denitrative" coupling. The Mizoroki-Heck reaction, for example, has been developed to couple nitroarenes with alkenes under palladium catalysis. researchgate.netsemanticscholar.org This transformation demonstrates that a C-NO₂ bond can be activated and replaced with a new C-C bond. The reactivity in such reactions is influenced by the electronic nature of the nitroarene and the specific catalyst system employed. semanticscholar.org The presence of electron-donating methyl groups on the ring might influence the reactivity of this compound in such a transformation compared to unsubstituted nitroarenes.

Mitsunobu Reaction Applications

The Mitsunobu reaction is a versatile and widely used method for the conversion of primary and secondary alcohols to a variety of other functional groups, including esters, with inversion of stereochemistry. wikipedia.org The reaction typically involves an alcohol, a nucleophile (often a carboxylic acid), a phosphine (B1218219) (usually triphenylphosphine), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicaricarboxylate (DIAD). wikipedia.org

A key factor influencing the success of the Mitsunobu reaction is the acidity of the nucleophile. wikipedia.org For sterically hindered alcohols, using a more acidic carboxylic acid can significantly improve the yield of the desired ester. orgsyn.org 4-Nitrobenzoic acid (pKa ≈ 3.4) is often employed for this purpose and has been shown to be superior to less acidic carboxylic acids like benzoic acid in the inversion of hindered alcohols. orgsyn.org

Given this precedent, this compound, with its electron-withdrawing nitro group, is expected to be a suitable acidic component in the Mitsunobu reaction. The methyl groups may have a minor electronic effect but could sterically influence the reaction rate. Its application would be particularly valuable for the esterification of sterically demanding or precious alcohols where high yields and clean inversion of stereochemistry are critical. organic-chemistry.org

The general mechanism proceeds through the formation of a betaine (B1666868) intermediate from the reaction of triphenylphosphine (B44618) and DEAD. wikipedia.org This intermediate then deprotonates the carboxylic acid, and the resulting carboxylate anion acts as the nucleophile. The alcohol is activated by forming an alkoxyphosphonium salt, which is then displaced by the carboxylate in an Sₙ2 fashion, leading to the inverted ester and triphenylphosphine oxide. wikipedia.orgbeilstein-journals.org

Table 2: Potential Application of this compound in Mitsunobu Esterification

| Alcohol Substrate | Product | Key Features |

| Chiral secondary alcohol | Inverted 2,5-dimethyl-4-nitrobenzoate ester | Stereochemical inversion, useful for complex molecule synthesis. organic-chemistry.org |

| Sterically hindered primary alcohol | 2,5-Dimethyl-4-nitrobenzoate ester | Potentially higher yields compared to less acidic carboxylic acids. orgsyn.org |

Formation of Anhydrides (e.g., 2,5-Dimethyl-4-nitrobenzoic Anhydride)

Carboxylic anhydrides are important acylating agents and can be prepared from the corresponding carboxylic acids. The formation of 2,5-dimethyl-4-nitrobenzoic anhydride is a feasible transformation. Symmetrical anhydrides can be synthesized by the dehydration of two equivalents of a carboxylic acid, often facilitated by a dehydrating agent. chemistrysteps.com

A common laboratory method involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with the sodium salt of the carboxylic acid. chemistrysteps.com Alternatively, various coupling reagents can be employed to directly form the anhydride from the carboxylic acid. For instance, 2-methyl-6-nitrobenzoic anhydride, also known as the Shiina reagent, is a powerful condensing agent used for esterifications and macrolactonizations, highlighting the utility of substituted nitrobenzoic anhydrides in synthesis. wikipedia.org The synthesis of such reagents often involves the use of a dehydrating coupling agent. researchgate.net

Another approach for the synthesis of anhydrides from carboxylic acids is the use of triphenylphosphine oxide and oxalyl chloride. nih.gov However, this method was reported to be unsuccessful for p-nitrobenzoic acid, suggesting that the electronic properties of the nitro-substituted ring can significantly impact the reaction's outcome. nih.gov

Table 3: Potential Methods for the Synthesis of 2,5-Dimethyl-4-nitrobenzoic Anhydride

| Reagents | Method |

| 1. Thionyl chloride or Oxalyl chloride2. This compound sodium salt | Two-step synthesis via acyl chloride intermediate. chemistrysteps.com |

| Dehydrating agent (e.g., P₂O₅) | Direct dehydration (can require harsh conditions). chemistrysteps.com |

| Dicyclohexylcarbodiimide (DCC) | Direct coupling. |

| Dicyan with a metal salt catalyst | Reaction under anhydrous conditions. google.com |

Mechanism of Action in Chemical Reactions

The reactivity of this compound is fundamentally governed by the electronic properties of its substituents and their influence on reaction intermediates and transition states.

Electron Transfer Processes

The nitro group is a strong electron-withdrawing group, which significantly influences the electronic structure of the benzene ring and imparts a high electron affinity to the molecule. cdnsciencepub.comrsc.org This makes nitroaromatic compounds susceptible to electron transfer reactions, often forming radical anions upon reduction. rsc.orgnih.govacs.org

Cyclic voltammetry studies of nitrobenzoic acids have shown that they undergo irreversible reduction, with the peak potential being dependent on factors like pH and scan rate. researchgate.netrasayanjournal.co.in The reduction process is generally diffusion-controlled. rasayanjournal.co.in For this compound, a similar irreversible reduction to form a nitro radical anion would be expected. This radical anion can be a key intermediate in certain reactions, particularly under electrochemical or photochemical conditions. The initial one-electron reduction of nitroaromatic compounds is often the first step in their metabolic activation and can be a precursor to further chemical transformations. nih.gov

Role of Reactive Intermediates

The chemical transformations of this compound proceed through various reactive intermediates, the nature of which depends on the specific reaction conditions.

In Mitsunobu Reactions: As discussed previously, the key intermediates are the betaine formed from triphenylphosphine and the azodicarboxylate, and the alkoxyphosphonium salt of the alcohol. wikipedia.orgbeilstein-journals.org The 2,5-dimethyl-4-nitrobenzoate anion acts as a nucleophile, attacking the activated alcohol. The stability and reactivity of these intermediates are crucial for the reaction's success. wikipedia.org

In Anhydride Formation: When an anhydride is formed via an acyl chloride, the acyl chloride itself is a highly reactive intermediate. In direct coupling methods, the nature of the intermediate depends on the coupling agent. For example, with carbodiimides, an O-acylisourea intermediate is formed. When using triphenylphosphine oxide and oxalyl chloride, an acyl phosphonochloride intermediate is proposed. nih.gov

In Nucleophilic Acyl Substitution: The anhydride of this compound, once formed, can react with nucleophiles. These reactions proceed through a tetrahedral intermediate, formed by the addition of the nucleophile to one of the carbonyl carbons. The subsequent collapse of this intermediate expels a carboxylate as the leaving group. libretexts.org

In Reactions Involving the Nitro Group: Reduction of the nitro group can proceed through several intermediates, including the nitroso and hydroxylamine (B1172632) derivatives, ultimately leading to the corresponding aniline. nih.gov The stability and further reactivity of these intermediates are influenced by the reaction conditions and the presence of other functional groups on the aromatic ring.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides insight into the carbon-hydrogen framework of a molecule.

Proton NMR spectroscopy of 2,5-Dimethyl-4-nitrobenzoic acid reveals distinct signals corresponding to the different types of protons in the molecule. In a deuterated solvent like dimethyl sulfoxide (B87167) (DMSO-d6), the spectrum typically shows a singlet for the carboxylic acid proton at a downfield chemical shift, around 13.06 ppm, due to its acidic nature. rsc.org The aromatic protons appear as multiplets in the range of 7.92 to 8.11 ppm. rsc.org The two methyl groups attached to the benzene (B151609) ring also give rise to distinct singlets.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.06 | Singlet | 1H | Carboxylic acid proton (-COOH) |

| 7.92 - 8.11 | Multiplet | 2H | Aromatic protons |

| ~2.5 (estimated) | Singlet | 3H | Methyl protons (C2-CH₃) |

| ~2.4 (estimated) | Singlet | 3H | Methyl protons (C5-CH₃) |

Note: The exact chemical shifts for the methyl protons can vary depending on the solvent and experimental conditions. The values provided are estimates based on typical ranges for similar compounds.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound shows distinct peaks for each unique carbon atom. rsc.org The carbonyl carbon of the carboxylic acid group typically resonates at a downfield position, often around 167 ppm. rsc.org The aromatic carbons show signals in the range of approximately 123 to 141 ppm. The carbons of the two methyl groups appear at upfield chemical shifts. rsc.org

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~167 | Carboxylic acid carbon (-COOH) |

| 123 - 142 | Aromatic carbons |

| ~20 | Methyl carbon (C2-CH₃) |

| ~16 | Methyl carbon (C5-CH₃) |

Note: The specific assignments of the aromatic carbons require more detailed 2D NMR experiments. The values presented are within the expected ranges.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands. A broad band is typically observed in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group. The C=O stretching of the carboxylic acid appears as a strong, sharp peak around 1700 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are observed as two distinct bands, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-H stretching of the methyl groups and aromatic ring are usually found in the 2850-3100 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| ~1700 (strong, sharp) | C=O stretch | Carboxylic acid |

| ~1530 | Asymmetric NO₂ stretch | Nitro group |

| ~1350 | Symmetric NO₂ stretch | Nitro group |

| 2850-3100 | C-H stretch | Aromatic and Methyl |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the presence of the benzene ring, carboxylic acid, and nitro group leads to characteristic absorption bands in the UV region. The spectrum is influenced by the electronic conjugation between these groups. Studies on similar nitrobenzoic acids show that the position of the nitro group affects the absorption maxima. researchgate.net For instance, p-nitrobenzoic acid exhibits a significant absorption peak, and the introduction of other substituents can cause shifts in the wavelength of maximum absorbance (λmax). nist.govnih.gov The UV-Vis spectrum of this compound is expected to show absorptions related to the π → π* transitions of the aromatic system, which are influenced by the electron-withdrawing nitro group and the methyl groups.

Mass Spectrometry (MS/MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₉NO₄), the molecular weight is 195.17 g/mol . nih.govchemscene.com In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak [M]⁺ would be observed at m/z 195. Fragmentation patterns can also provide structural information. For instance, the loss of a hydroxyl group (-OH) from the carboxylic acid or the loss of the nitro group (-NO₂) are common fragmentation pathways observed in the mass spectra of similar compounds. nist.govresearchgate.net

X-ray Crystallography and Diffraction Studies

High-Performance Liquid Chromatography (HPLC) for Purity and Metabolism Studies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for studying its metabolic fate. Reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis of nitroaromatic compounds.

Purity Analysis:

A typical RP-HPLC method for the purity assessment of nitrobenzoic acid derivatives involves a C18 column. The mobile phase composition is critical for achieving adequate retention and separation of the target compound from any impurities. For acidic compounds like this compound, controlling the pH of the aqueous component of the mobile phase is crucial. chromforum.org An acidic mobile phase, such as one containing phosphoric acid, ensures that the carboxylic acid group is protonated, leading to increased retention on the nonpolar stationary phase. chromforum.org Detection is typically carried out using a UV-Vis detector, as the aromatic ring and nitro group provide strong chromophores.

A gradient elution may be employed to ensure the separation of a wide range of potential impurities with varying polarities. The development and validation of such an HPLC method would be performed according to the International Conference on Harmonization (ICH) guidelines, assessing parameters like specificity, linearity, precision, accuracy, and limits of detection and quantitation. ekb.eg

Metabolism Studies:

HPLC is also instrumental in the investigation of the in vivo metabolism of nitroaromatic compounds. nih.govresearchgate.net Following administration, biological samples such as plasma can be collected at various time points. nih.govresearchgate.net After appropriate sample preparation, which may include protein precipitation and extraction, the samples are analyzed by HPLC to separate the parent compound from its metabolites. nih.govresearchgate.net The identification of metabolites often requires coupling the HPLC system to a mass spectrometer (LC-MS).

Hypothetical HPLC Method Parameters for this compound Analysis:

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Differential Scanning Calorimetry (DSC) for Solid-State Analysis

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the thermal transitions of a material as a function of temperature. It is a valuable tool for characterizing the solid-state properties of this compound, such as its melting point and heat of fusion.

In a typical DSC experiment, a small, precisely weighed sample is heated at a constant rate in a controlled atmosphere, and the heat flow to the sample is measured relative to an inert reference. chemscene.com The resulting thermogram plots heat flow against temperature, revealing endothermic and exothermic processes.

For nitrobenzoic acid isomers, DSC analysis shows a single, sharp endothermic peak corresponding to melting, followed by an exothermic event at higher temperatures indicating decomposition. scielo.br The melting temperature and the enthalpy of fusion are key parameters that can be determined from the endotherm. The sharpness of the melting peak can also provide an indication of the sample's purity. A study on nitrobenzoic acid isomers revealed that the heat of decomposition (ΔHd) can vary significantly between isomers. scielo.br For instance, at a heating rate of 1 °C min-1, the decomposition heat of p-nitrobenzoic acid was found to be substantially higher than that of its ortho- and meta-isomers. scielo.br

Representative DSC Data for a Nitrobenzoic Acid Isomer:

| Parameter | Description | Representative Value |

| Heating Rate | The rate at which the sample temperature is increased. | 5 °C/min |

| Atmosphere | The gas surrounding the sample during analysis. | Nitrogen (50 mL/min) |

| Sample Weight | The amount of material used for the analysis. | 2-5 mg |

| Tonset (Melting) | The extrapolated onset temperature of the melting peak. | ~170 - 240 °C |

| ΔHfusion | The energy absorbed during melting. | ~150 - 200 J/g |

| Tonset (Decomposition) | The extrapolated onset temperature of the decomposition exotherm. | ~250 - 300 °C |

| ΔHdecomposition | The heat released during decomposition. | ~300 - 1000 J/g |

Note: The values presented are representative for nitrobenzoic acid isomers and may differ for this compound.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability of this compound. netzsch.com The TGA instrument continuously records the sample weight as it is heated. The resulting TGA curve plots the percentage of weight loss against temperature.

The thermal decomposition of nitrobenzoic acid isomers typically shows a significant weight loss in the temperature range of 125-200 °C. scielo.br This mass loss is attributed to the breaking of chemical bonds and the detachment of the nitro group during the pyrolysis reaction. scielo.br The onset temperature of decomposition, determined from the TGA curve, is a critical indicator of the compound's thermal stability. netzsch.com A lower onset temperature signifies lower thermal stability.

Studies on nitrobenzoic acid isomers have shown that their thermal stability at elevated temperatures can differ, with the order being p-nitrobenzoic acid < o-nitrobenzoic acid < m-nitrobenzoic acid. scielo.brdoaj.org The analysis of the derivative of the TGA curve (DTG curve) can help to identify the temperature at which the rate of mass loss is at its maximum.

Representative TGA Data for a Nitrobenzoic Acid Isomer:

| Parameter | Description | Representative Value |

| Heating Rate | The rate at which the sample temperature is increased. | 10 °C/min |

| Atmosphere | The gas surrounding the sample during analysis. | Nitrogen (50 mL/min) |

| Sample Weight | The amount of material used for the analysis. | 5-10 mg |

| Onset of Decomposition (Tonset) | The temperature at which significant weight loss begins. | ~150 - 200 °C |

| Temperature of Max. Weight Loss Rate | The temperature at the peak of the DTG curve. | ~180 - 210 °C |

| Residue at 600 °C | The percentage of mass remaining at the end of the analysis. | < 5% |

Note: The values presented are representative for nitrobenzoic acid isomers and may differ for this compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of 2,5-Dimethyl-4-nitrobenzoic acid.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, vibrational frequencies, and reaction energetics.

While specific, in-depth DFT studies focusing exclusively on the optimized geometry and vibrational frequencies of isolated this compound are not extensively detailed in publicly available literature, DFT calculations are a standard approach for such analyses. For related substituted nitrobenzoic acids, DFT has been employed to provide accurate energy rankings of different crystalline phases (polymorphs) and to understand how substituent placement affects molecular stability. acs.orgresearchgate.net Such studies typically involve geometry optimization to find the lowest energy conformation of the molecule and frequency calculations to ensure it represents a true minimum on the potential energy surface.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. uni-muenchen.dewisc.edu It translates the complex, delocalized molecular orbitals from a quantum chemical calculation into localized bonds, lone pairs, and anti-bonding orbitals that align with classical Lewis structures. uni-muenchen.de This analysis provides a quantitative picture of electron density distribution and stabilizing interactions within the molecule.

Molecular Modeling and Simulation

Molecular modeling and simulations extend theoretical analysis to the behavior of molecules in condensed phases, such as solids and solutions.

The formation of solid solutions, or mixed crystals, is heavily dependent on the intermolecular interactions between the constituent molecules. Computational studies are crucial for predicting the likelihood of solid solution formation between structurally similar compounds.

A recent study investigated the formation of solid solutions in binary systems of substituted nitrobenzoic acids, including isomers with methyl group substitutions. acs.org The research demonstrated that the probability of forming a solid solution is significantly affected by the specific placement of the functional groups on the benzoic acid core. acs.orgresearchgate.net The study utilized computational methods to calculate the relative energies of different crystal structures, finding these energy rankings to be largely consistent with experimentally observed component solubilities. acs.org This approach suggests that by calculating the change in intermolecular interaction energy when one molecule is substituted for another in a crystal lattice, it is possible to rationalize and predict miscibility in the solid state. Although this compound was not the sole focus, the findings underscore that its specific substitution pattern dictates its ability to form solid solutions with other nitrobenzoic acid derivatives.

The behavior of carboxylic acids in solution is often characterized by the formation of dimers or larger aggregates through hydrogen bonding. Computational studies can model these association phenomena. For instance, spectroscopic and computational analyses of the related molecule 2-chloro-4-nitrobenzoic acid in various solvents have shown the presence of stable hydrogen-bonded dimers. researchgate.net

While a comparable detailed study on the association of this compound in solution is not available in the surveyed literature, it is expected to form strong hydrogen-bonded dimers between the carboxylic acid groups in non-polar solvents. The presence and strength of these associations would be influenced by the solvent's polarity and its ability to compete for hydrogen bonding sites.

Structure-Property Relationship Predictions

Predicting the properties of a molecule based on its structure is a central goal of computational chemistry. For this compound, its chemical and physical characteristics are dictated by the interplay of its three substituent groups. The electron-withdrawing nitro and carboxylic acid groups decrease electron density on the aromatic ring and are meta-directing, while the electron-donating methyl groups are ortho- and para-directing.

The relative positions of these groups are critical. In this compound, the nitro group is para to the C2-methyl group and meta to the C5-methyl group and the carboxylic acid. Steric hindrance between the substituents can influence the planarity of the nitro and carboxylic acid groups relative to the benzene (B151609) ring, which in turn affects the molecule's electronic properties and reactivity. quora.comstackexchange.com

Basic molecular properties can be predicted using computational models, as shown in the table below.

| Property | Predicted Value | Source |

| Topological Polar Surface Area (TPSA) | 80.44 Ų | chemscene.com |

| LogP | 1.90984 | chemscene.com |

| Hydrogen Bond Acceptors | 3 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Rotatable Bonds | 2 | chemscene.com |

These computationally derived descriptors provide a quantitative basis for predicting the molecule's behavior, such as its solubility and membrane permeability.

Influence of Substituents on Electronic and Reactivity Profiles

The electronic and reactivity characteristics of this compound are significantly shaped by the interplay of its three substituents on the benzene ring: two methyl (-CH₃) groups and a nitro (-NO₂) group, in addition to the carboxylic acid (-COOH) group. Theoretical studies on substituted benzoic acids have established clear trends regarding the influence of such groups. researchgate.net

The methyl groups at positions 2 and 5 are generally considered electron-donating groups (EDGs) through an inductive effect (+I). The nitro group at position 4, conversely, is a strong electron-withdrawing group (EWG) due to both a strong inductive effect (-I) and a resonance effect (-M). The carboxylic acid group itself is deactivating and electron-withdrawing.

Computational models, such as those employing Density Functional Theory (DFT), can quantify these electronic effects. Parameters like calculated atomic charges, orbital energies (HOMO/LUMO), and electrostatic potential maps are used to predict reactivity. For instance, a lower Lowest Unoccupied Molecular Orbital (LUMO) energy would indicate a higher susceptibility to nucleophilic attack. A comprehensive thermodynamic study on various methyl-nitro-benzoic acids has shown that the interactions of the substituents on the benzene ring can be systematically evaluated to predict properties like gas-phase enthalpies of formation. nih.govnih.gov

Table 1: Predicted Influence of Substituents on the Electronic Properties of the Benzoic Acid Ring

| Substituent | Position | Electronic Effect | Influence on Ring Reactivity (Electrophilic Attack) | Influence on Acidity (pKa) |

| -CH₃ | 2 | Electron Donating (+I) | Activating | Decreases |

| -NO₂ | 4 | Electron Withdrawing (-I, -M) | Deactivating | Increases |

| -CH₃ | 5 | Electron Donating (+I) | Activating | Decreases |

| -COOH | 1 | Electron Withdrawing | Deactivating | - |

This table is generated based on established principles of substituent effects in aromatic chemistry.

Correlation with Spectroscopic Data

Computational methods are instrumental in the interpretation and prediction of spectroscopic data for molecules like this compound. By calculating theoretical spectra, a direct comparison with experimental results from techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy can be made.

DFT calculations are commonly used to predict the vibrational frequencies of a molecule. beilstein-journals.org These calculated frequencies, after an appropriate scaling factor is applied to account for anharmonicity and other systematic errors, can be correlated with the peaks observed in an experimental IR spectrum. This allows for a detailed assignment of vibrational modes, such as the characteristic stretches of the C=O in the carboxylic acid, the N-O stretches of the nitro group, and the C-H vibrations of the methyl groups.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. beilstein-journals.org These theoretical chemical shifts provide a basis for assigning the signals in an experimental NMR spectrum to specific atoms in the molecule. The calculated shifts are sensitive to the electronic environment of each nucleus, which is in turn influenced by the electron-donating and -withdrawing effects of the substituents. For example, the electron-withdrawing nitro group would be expected to cause a downfield shift (higher ppm) for nearby protons and carbons.

The electronic transitions that give rise to UV-Vis spectra can be modeled using Time-Dependent DFT (TD-DFT). These calculations can predict the absorption wavelengths (λ_max) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. The HOMO-LUMO energy gap is a key parameter derived from these calculations; a smaller gap generally corresponds to a longer wavelength of absorption. The presence of the nitro group, a chromophore, is expected to result in absorptions in the UV or visible range.

Table 2: Illustrative Correlation of Calculated and Experimental Data for Substituted Benzoic Acids

| Spectroscopic Technique | Calculated Parameter | Experimental Observable | Correlated Information |

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | Absorption Bands (cm⁻¹) | Assignment of functional group vibrations (e.g., C=O, N-O, C-H) |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (ppm) | Resonance Signals (ppm) | Assignment of specific H and C atoms, understanding of electronic environment |

| UV-Visible Spectroscopy | Excitation Energies (nm) | Absorption Maxima (λ_max) | Identification of electronic transitions and chromophoric groups |

This table provides a general framework for the correlation between computational and experimental spectroscopic data for aromatic compounds.

Studies on structurally similar molecules, such as 2-chloro-4-nitrobenzoic acid, have demonstrated the utility of combining IR and NMR spectroscopy with DFT calculations to understand molecular conformations and intermolecular interactions in solution. researchgate.net Such an approach would be equally valuable for elucidating the detailed structural and electronic characteristics of this compound.

Research Applications in Organic Synthesis and Materials Science

Intermediate in Pharmaceutical Production

As a substituted nitrobenzoic acid, 2,5-Dimethyl-4-nitrobenzoic acid is recognized as a valuable building block in organic synthesis, particularly for the preparation of pharmaceuticals. chemscene.com The nitro group (NO₂) is a key functional group known to be an effective scaffold in the synthesis of new bioactive molecules. mdpi.com Compounds containing a nitro moiety display a wide spectrum of biological activities, including antibiotic, antihypertensive, and antiparasitic effects. mdpi.comresearchgate.net The presence of the carboxylic acid and the nitro group allows for a variety of chemical transformations, making it a versatile starting point for more complex molecular architectures.

Nitro compounds are frequently used in the synthesis of biologically active derivatives due to the versatile chemistry of the nitro group, which can be reduced to an amino group, and the ability of the aromatic ring to undergo further substitutions. mdpi.com This makes compounds like this compound valuable precursors. The general importance of substituted nitrobenzoic acids as building blocks is well-established in medicinal chemistry for creating molecules with therapeutic potential. researchgate.netnih.gov

To illustrate the utility of this class of compounds, the table below shows examples of how other substituted nitrobenzoic acids are used to create biologically active derivatives.

Table 1: Examples of Biologically Active Derivatives from Substituted Nitrobenzoic Acid Precursors This table illustrates the general application of related compounds, as specific examples for this compound are not detailed in the provided search results.

| Precursor Compound | Derivative Class | Biological Application |

|---|---|---|

| 2-chloro-4-nitro benzoic acid | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | Investigated as antidiabetic agents (α-glucosidase inhibitors). nih.gov |

| 4-Chloro-2-fluoro-5-nitrobenzoic acid | Benzimidazoles, benzotriazoles, quinoxalinones | Used in the synthesis of diverse heterocyclic libraries for drug discovery. nih.gov |

| 3,5-Dimethyl-4-nitrobenzoic acid | (2S)-Mdcp-c[D-Cys-Gly-Phe(pNO₂)-D-Cys]NH₂ | Component of a potent and selective μ opioid receptor antagonist. nih.gov |

This compound serves as a foundational molecule, or building block, for the synthesis of novel therapeutic agents. nih.govchemscene.com The development of new drugs often relies on the availability of such versatile chemical intermediates that can be modified to create a library of compounds for biological screening. nih.govnih.gov The nitro group itself can be a critical pharmacophore, or it can be chemically altered, most commonly via reduction to an amine, to serve as a handle for constructing more elaborate molecules. researchgate.net This positions this compound as a useful starting material for researchers aiming to design and synthesize new chemical entities with potential therapeutic value.

Opioid receptors, including the mu (μ), delta (δ), and kappa (κ) receptors, are critical targets in pain management. painphysicianjournal.com The development of selective antagonists for these receptors is an active area of research. nih.govfrontiersin.org While there is evidence of related isomers being used in this field, such as the synthesis of novel opioid peptide antagonists from 3,5-Dimethyl-4-nitrobenzoic acid nih.gov, there is no specific information in the available literature detailing the use of this compound as a direct precursor for opioid receptor antagonists.

Building Block for Agrochemicals

Nitroaromatic compounds are important intermediates in the synthesis of various agrochemicals, including herbicides and pesticides. The structural features of this compound are similar to those of precursors used in this industry. However, specific research findings or established synthetic routes that utilize this compound as a building block for agrochemicals are not documented in the provided search results.

Catalytic Applications in Organic Transformations

The study of catalysis is fundamental to organic chemistry. While some metal complexes are used to catalytically reduce nitroaromatic compounds like 4-nitrophenol (B140041) nih.govmdpi.com, there is no information in the search results to suggest that this compound is itself used as a catalyst in organic transformations. Its primary role appears to be that of a reactant or building block rather than a catalytic agent. nih.govchemscene.com

Reagents for Carboxylic Ester and Lactone Synthesis

In the field of organic synthesis, derivatives of nitrobenzoic acids have been effectively utilized as reagents to facilitate the formation of esters and lactones. While direct research on this compound in this specific application is not extensively documented, related compounds such as 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) have proven to be powerful dehydrating condensation reagents. tcichemicals.com

These reagents, when used with a nucleophilic catalyst under basic conditions, enable the convenient preparation of carboxylic esters and lactones, even for those that are sensitive to acidic conditions. tcichemicals.com This methodology is particularly valuable in the synthesis of complex molecules where mild reaction conditions are paramount. The Shiina macrolactonization, for example, employs 2-methyl-6-nitrobenzoic anhydride for the synthesis of macrocyclic lactones.

The general principle involves the activation of a carboxylic acid by the nitrobenzoic anhydride, forming a mixed anhydride. This intermediate is then susceptible to nucleophilic attack by an alcohol, leading to the formation of the desired ester and releasing the nitrobenzoic acid as a byproduct. This approach offers high yields and chemoselectivity.

Table 2: Reagents and Their Roles in Esterification

| Reagent | Role |

| 2-Methyl-6-nitrobenzoic anhydride (MNBA) | Dehydrating condensation agent |

| 4-(Dimethylamino)pyridine (DMAP) | Nucleophilic catalyst |

| Triethylamine | Base |

This method represents a significant advancement in esterification and lactonization reactions, providing a versatile tool for synthetic chemists.

Biological Activities and Mechanistic Investigations

In Vitro and In Vivo Biological Activities

Antibacterial Activity

While specific studies on the antibacterial properties of 2,5-Dimethyl-4-nitrobenzoic acid are limited, research on related nitrobenzoic acid derivatives suggests potential efficacy. For instance, nitro-substituted benzoic acid derivatives have demonstrated inhibitory effects against various bacterial strains. The antimicrobial action of nitro compounds is often attributed to the bioreduction of the nitro group within bacterial cells, leading to the formation of reactive intermediates that can damage cellular components.

Antifungal Activity

Similar to its antibacterial potential, the antifungal activity of this compound is not extensively documented. However, various nitroaromatic compounds have been recognized for their antifungal properties. The mechanism is thought to involve the disruption of fungal cell processes through the reactive species generated from the reduction of the nitro group.

Anticancer Properties

The investigation of nitro compounds for anticancer activity is an active area of research. The electron-withdrawing nature of the nitro group can contribute to the molecule's ability to interact with biological targets relevant to cancer pathology. While direct evidence for this compound is scarce, the broader class of nitrobenzoic acids is being explored for potential antiproliferative effects.

Anti-inflammatory and Antinociceptive Activities of Related Compounds

| Related Compound | Biological Activity | Key Findings |

| Benzoic acid derivatives | Anti-inflammatory, Analgesic | Treatment of arthritis, inflammatory bowel disorders. nih.gov |

| Nitro-phenylbutanal carboxylic acid analogues | Anti-inflammatory | Potent in vitro inhibition of COX-1 and COX-2 enzymes. mdpi.com |

Molecular Mechanisms of Action

Bioreduction of the Nitro Group and its Impact on Biological Activity

A central aspect of the biological activity of many nitroaromatic compounds is the enzymatic reduction of the nitro group. tubitak.gov.tr This process is a key activation step that can lead to either therapeutic effects or toxicity. tubitak.gov.tr

In biological systems, the nitro group can undergo a one- or two-electron reduction. The two-electron reduction pathway proceeds through nitroso and hydroxylamine (B1172632) intermediates to ultimately form an amino group. While the initial nitroaromatic compound and the final amine may be stable, the intermediates can be reactive and interact with cellular macromolecules, which is often the basis for the compound's biological effect.

The one-electron reduction of the nitro group forms a nitro radical anion. In aerobic environments, this radical can react with molecular oxygen to produce superoxide (B77818) radicals, leading to oxidative stress within the cell. mdpi.com This mechanism is a key component of the antimicrobial activity of many nitro compounds. mdpi.com The specific enzymes involved in this bioreduction are often nitroreductases, which are found in a variety of microorganisms and can also be present in mammalian cells. nih.gov The susceptibility of a particular bacterium or cell type to a nitro compound can depend on the presence and activity of these nitroreductases.

Generation of Reactive Species (e.g., Nitrite (B80452), Nitrate (B79036) Ions, Superoxide Anion Radicals)

The biological activity of nitroaromatic compounds is often linked to their metabolic reduction, which can lead to the generation of various reactive species. While direct studies on this compound are not extensively detailed in publicly available literature, the metabolism of related nitro-compounds suggests a potential for similar activity. The nitro group (-NO2) can undergo a series of one-electron reductions to form a nitro anion radical. This radical can then be further reduced.

In the presence of oxygen, this nitro anion radical can transfer an electron to molecular oxygen to generate a superoxide anion radical (O2•−), regenerating the parent nitro compound. This process, known as futile cycling or redox cycling, can lead to the continuous production of superoxide radicals, which can, in turn, generate other reactive oxygen species (ROS) and reactive nitrogen species (RNS) like hydrogen peroxide, hydroxyl radicals, and peroxynitrite. The reduction of the nitro group can also ultimately lead to the formation of nitroso, hydroxylamino, and amino metabolites, with the potential release of nitrite (NO2−) and nitrate (NO3−) ions during these transformations.

For instance, the biological action of other nitro-containing drugs is often dependent on the reductive activation of the nitro group in hypoxic environments, leading to the generation of cytotoxic species. acs.org This general mechanism for nitroaromatic compounds suggests that this compound could potentially participate in similar redox processes within a biological system.

Modulation of Inflammatory Cytokine Production (e.g., IL-1β, IL-6, TNF-α, CXCL-1, IL-10)

Interaction with Biological Targets and Pathways

The specific molecular targets and pathways directly modulated by this compound are not well-documented. However, research on structurally related benzoic acid derivatives provides some insights into potential interactions. For example, certain alkyl-substituted azobenzene-4-carboxylic acids, which share a substituted benzoic acid motif, are known to act as potent inducers of cell differentiation in human promyelocytic leukemia HL-60 cells. nih.gov This activity is similar to that of retinoids, suggesting a potential interaction with nuclear receptors like the retinoic acid receptors (RAR) or retinoid X receptors (RXR). nih.gov

Furthermore, studies on other nitrobenzoic acid derivatives have shown activity against Mycobacterium tuberculosis. nih.gov This antibacterial activity is often attributed to the inhibition of essential enzymes or the disruption of the cell wall. For example, 4-nitrobenzoic acid can inhibit the growth of M. tuberculosis in vitro. nih.gov While these activities are for related compounds, they highlight the types of biological pathways that substituted benzoic acids can influence.

Cell Cycle Modulation and Apoptosis Induction

There is a lack of specific studies investigating the effects of this compound on cell cycle progression and apoptosis. However, it is a general principle in pharmacology that compounds capable of inducing cellular stress, for instance through the generation of reactive oxygen species or by damaging DNA, can trigger cell cycle arrest and programmed cell death (apoptosis). nih.gov

For example, studies on unrelated compounds have shown that the induction of DNA damage can lead to the activation of signaling pathways involving proteins like ATM, p53, and Chk2, which in turn can halt the cell cycle at various checkpoints (e.g., G1/S or G2/M) to allow for DNA repair. nih.gov If repair is not possible, these pathways can initiate apoptosis. nih.gov Some chemotherapeutic agents are known to induce apoptosis in tumor cells. nih.gov Given that nitroaromatic compounds can be bioreduced to reactive intermediates, it is plausible that this compound could, under certain conditions, initiate such cellular responses. However, empirical evidence for this specific compound is currently unavailable.

Structure-Activity Relationship Studies

Influence of Nitro Group Position and Substituents on Biological Potency

The position of the nitro group (ortho, meta, or para) relative to the carboxylic acid determines the extent of its electronic influence. For instance, a para-nitro group, as in 4-nitrobenzoic acid, can participate in resonance with the benzene (B151609) ring, which can stabilize a negative charge and influence the molecule's interaction with biological targets. stackexchange.com

The presence of other substituents, such as the two methyl groups in this compound, adds another layer of complexity. Methyl groups are electron-donating and can also exert steric effects. The methyl group at position 2, being ortho to the carboxylic acid, can cause steric hindrance that may force the carboxyl group out of the plane of the benzene ring. Similarly, the methyl group at position 5 is ortho to the nitro group, which can cause steric clashes and potentially rotate the nitro group out of the plane of the ring. This disruption of planarity can inhibit resonance effects, which in turn can modulate the compound's biological activity. stackexchange.com For example, in a study of nitrophenols, steric hindrance between adjacent methyl and nitro groups was shown to decrease acidity by inhibiting resonance stabilization of the phenoxide anion. stackexchange.com

Comparison with Related Nitrobenzoic Acid Derivatives

When comparing this compound to other nitrobenzoic acid derivatives, several structure-activity trends can be noted.

Effect of Nitro Group: Studies on various benzoic acid derivatives have shown that the presence and number of nitro groups can be critical for certain biological activities. For instance, in the context of antimycobacterial agents, esters of 3,5-dinitrobenzoic acid were found to be among the most active compounds against M. tuberculosis, suggesting that multiple nitro groups can enhance potency in this specific application. nih.gov This is in contrast to derivatives with other substituents that had similar pKa values but lower activity. nih.gov

Effect of Alkyl Substituents: The methyl groups in this compound contribute to the lipophilicity of the molecule and also introduce steric bulk. As discussed, these steric effects can influence the conformation of the molecule and its ability to interact with target sites. In some cases, alkyl substituents can enhance activity. For example, in a series of retinoidal azobenzene-4-carboxylic acids, alkyl substitutions were found to be important for their potent cell differentiation-inducing activity. nih.gov

Comparison with Isomers: The biological activity of this compound would likely differ from its isomers, such as 2,4-Dimethyl-5-nitrobenzoic acid or 3,5-Dimethyl-4-nitrobenzoic acid, due to the different electronic and steric environments. For example, in 3,5-Dimethyl-4-nitrobenzoic acid, the two methyl groups are symmetrically positioned around the nitro group, which would create a different steric environment compared to the 2,5-dimethyl isomer. This difference in steric hindrance around the nitro group could lead to variations in its bioreduction potential and subsequent biological effects.

The following table provides a comparison of this compound with related compounds based on structural features.

| Compound Name | Key Structural Features | Potential Biological Relevance (based on related compounds) |

| This compound | Nitro group at C4, Methyl groups at C2 and C5 | Steric hindrance from methyl groups may affect the planarity of the nitro and carboxyl groups, influencing activity. |

| 4-Nitrobenzoic acid | Nitro group at C4, no other substituents | A simpler structure, often used as a reference compound. Known to inhibit the growth of M. tuberculosis. nih.gov |

| 3,5-Dinitrobenzoic acid | Two nitro groups at C3 and C5 | Esters are highly active against M. tuberculosis, suggesting the importance of multiple nitro groups for this activity. nih.gov |

| 2,4-Dimethyl-5-nitrobenzoic acid | Isomer of the title compound | Different substitution pattern leading to a different steric and electronic profile, likely resulting in different biological activity. |

Environmental Research and Impact

Environmental Fate and Transport Studies

The environmental journey of 2,5-Dimethyl-4-nitrobenzoic acid, encompassing its movement and transformation in soil, water, and air, is a key area of investigation. The inherent chemical stability of nitroaromatic compounds, due to the electron-withdrawing nature of the nitro group and the stable benzene (B151609) ring, suggests a degree of resistance to immediate degradation. epa.gov

Photolysis: The degradation of nitroaromatic compounds through the action of light, or photolysis, is a significant environmental process. For related compounds like p-nitrobenzoic acid, studies have demonstrated enhanced photodegradation in the presence of photocatalysts such as titanium dioxide (TiO2). nih.gov For instance, the photodegradation efficiency of p-nitrobenzoic acid reached 91.7% after 60 minutes of UV light irradiation in the presence of a Ba(II)/TiO2–MCM-41 composite. nih.gov While specific data for this compound is not available, it is expected to undergo phototransformation, a process influenced by factors such as pH. nih.gov

Biotransformation: Microbial activity is a primary driver in the breakdown of organic pollutants in the environment. mdpi.commdpi.com Bacteria, in particular, have demonstrated the ability to degrade nitroaromatic compounds. epa.govresearchgate.net The degradation of these compounds can occur under both aerobic and anaerobic conditions and is influenced by environmental factors such as soil moisture and organic carbon content. frontiersin.org For example, some microorganisms can utilize nitrobenzoates as their sole source of carbon, nitrogen, and energy. epa.gov However, the specific microbial pathways for the biotransformation of this compound have not yet been detailed in published research. Studies on analogous compounds suggest that the degradation can proceed through various enzymatic reactions, including reduction of the nitro group. researchgate.net

The detection and quantification of nitroaromatic compounds in environmental samples are crucial for assessing their prevalence and impact. A variety of analytical techniques are employed for this purpose. High-performance liquid chromatography (HPLC) is a commonly used method for the analysis of nitrobenzoic acids. acs.org This technique can be coupled with different detectors, including UV detectors and mass spectrometry (MS), to enhance selectivity and sensitivity.

For the analysis of related nitroaromatic compounds in water, methods involving solid-phase extraction (SPE) followed by HPLC are often utilized. In forensic and environmental water analysis, single-drop microextraction (SDME) followed by gas chromatography with an electron capture detector (GC-ECD) has been shown to be an effective and environmentally friendly method for detecting nitro compounds.

Interactive Table: Analytical Techniques for Nitroaromatic Compounds

| Analytical Technique | Sample Matrix | Key Features |

| High-Performance Liquid Chromatography (HPLC) with UV detection | Water | Widely used for nitrobenzoic acids. |

| HPLC with Mass Spectrometry (MS) | Water | Provides high selectivity and sensitivity. acs.org |

| Gas Chromatography with Electron Capture Detector (GC-ECD) | Water | High selectivity for nitro compounds. |

| Single-Drop Microextraction (SDME) - GC-ECD | Water | Environmentally friendly, good for trace analysis. |

Presence in Environmental Samples (e.g., Organic Aerosols)

There is currently no specific data available from search results regarding the direct detection and concentration of this compound in environmental samples such as organic aerosols. However, studies have identified the presence of structurally similar compounds, like 2,5-Dimethyl-4-nitrophenol, in atmospheric particulate matter. nih.gov The presence of such compounds in aerosols highlights the potential for atmospheric transport of nitroaromatic compounds.

Degradation Pathways and Byproducts

The degradation of nitroaromatic compounds can proceed through various pathways, leading to the formation of different intermediate and final byproducts. For some nitrobenzoates, microbial degradation can involve the initial reduction of the nitro group to a hydroxylamino or amino group. researchgate.net Subsequent enzymatic reactions can lead to ring cleavage and eventual mineralization.

For instance, the microbial degradation of 2,4-dinitrotoluene (B133949) has been shown to produce intermediates such as 2-amino-4-nitrobenzoic acid. researchgate.net While the specific degradation pathways and byproducts of this compound have not been elucidated, it is plausible that similar enzymatic processes involving reduction of the nitro group and subsequent ring cleavage could occur. Further research is necessary to identify the specific transformation products of this compound under various environmental conditions.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Methodologies

The pursuit of more efficient and environmentally friendly methods for synthesizing 2,5-Dimethyl-4-nitrobenzoic acid is a significant area of future research. Traditional methods often involve harsh conditions and the use of strong acids. truman.educhemicalbook.com Future methodologies are expected to focus on catalytic systems and process optimization to improve yield, reduce waste, and lower the environmental impact. This includes exploring novel nitrating agents and alternative reaction pathways that offer greater selectivity and milder reaction conditions. For instance, the development of solid acid catalysts or enzymatic processes could provide more sustainable routes to this important chemical intermediate.

Exploration of New Derivatization Strategies

The reactivity of the carboxylic acid and nitro groups on the this compound backbone provides a versatile platform for creating a wide array of derivatives. fiveable.me Future research will likely focus on exploring novel derivatization strategies to synthesize new compounds with unique properties. This could involve esterification, amidation, or reduction of the nitro group to an amino group, which can then be further functionalized. fiveable.mesciencemadness.org These new derivatives could find applications in various fields, including pharmaceuticals, agrochemicals, and dyes. nbinno.comwikipedia.org For example, the synthesis of novel esters or amides could lead to the discovery of compounds with enhanced biological activity or improved material properties.

Advanced Computational Modeling for Mechanism Elucidation